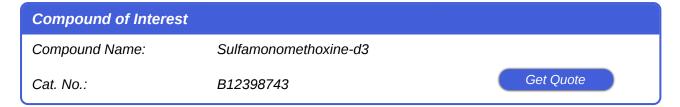


An In-depth Technical Guide to Sulfamonomethoxine-d3: Certificate of Analysis and Purity

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This technical guide provides a comprehensive overview of the analytical quality control and characterization of the deuterated sulfonamide, **Sulfamonomethoxine-d3**. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or in other research applications where a thorough understanding of its purity and identity is critical.

Chemical Identity and Specifications

Sulfamonomethoxine-d3 is the deuterated analog of the antibiotic Sulfamonomethoxine. The incorporation of three deuterium atoms on the methoxy group results in a stable, isotopically labeled compound ideal for use as an internal standard in quantitative mass spectrometry-based analyses.



Parameter	Specification	
Chemical Name	4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide[1]	
CAS Number	2704162-84-3[1][2]	
Molecular Formula	C11H9D3N4O3S	
Molecular Weight	283.082[1]	
Appearance	White, crystalline powder[3]	
Storage	Desiccate at -20°C[4]	

Certificate of Analysis: A Representative Summary

The following table summarizes typical data found on a Certificate of Analysis for a high-purity batch of a sulfonamide reference standard. The data presented here is illustrative and based on a certificate of analysis for the non-deuterated form, Sulfamonomethoxine.



Test	Method	Specification	Result
Assay (on dried basis)	HPLC	≥ 98.0%	99.32%[3]
Identity	¹H-NMR, MS	Conforms to structure	Conforms
Loss on Drying	Gravimetric (USP <731>)	≤ 1.0%	0.28%
Residue on Ignition	Gravimetric (USP <281>)	≤ 0.1%	0.08%[3]
Melting Point	Capillary Method (USP <741>)	204-206°C[3]	205°C
Heavy Metals	ICP-MS (USP <232>/<233>)	≤ 20 ppm[3]	< 20 ppm
Arsenic	ICP-MS (USP <232>/<233>)	≤ 2 ppm[3]	< 2 ppm
Related Substances	HPLC	≤ 0.5%[3]	< 0.5%
Isotopic Purity	Mass Spectrometry	≥ 98% Deuterium Incorporation	≥ 99%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical quality control procedures.

3.1. High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is used to determine the purity of the analyte and to quantify any related substances.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm).

Foundational & Exploratory





 Mobile Phase: A gradient elution using a mixture of methanol and an aqueous solution of 5 mmol/L ammonium acetate (pH adjusted to 3.5 with formic acid).

• Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection: UV at 270 nm.

Injection Volume: 10 μL.

 Sample Preparation: A stock solution of Sulfamonomethoxine-d3 is prepared in a suitable solvent such as DMSO (100 mg/mL) and further diluted with the mobile phase to a final concentration of approximately 1 mg/mL.

 Quantification: The assay is determined by comparing the peak area of the analyte to that of a certified reference standard. Related substances are quantified as a percentage of the main peak area.

3.2. Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight and structure of the compound, as well as to determine the level of deuterium incorporation.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
 Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

- Ionization Mode: Positive ion mode is typically used for sulfonamides.
- Data Acquisition: Full scan mode is used to determine the molecular weight. The relative
 intensities of the deuterated and non-deuterated isotopic peaks are used to calculate the
 isotopic purity.
- 3.3. Nuclear Magnetic Resonance (1H-NMR) for Identity

¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of a molecule.



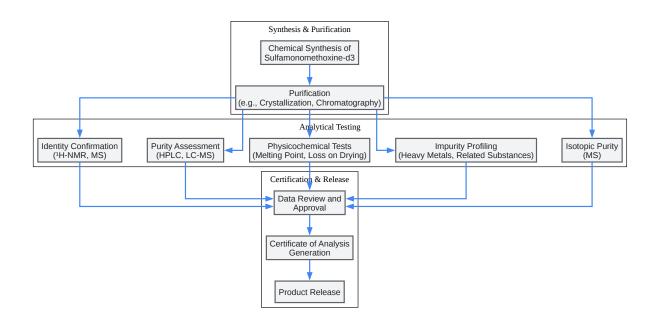
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for **Sulfamonomethoxine-d3** to confirm its identity. The absence or significant reduction of the methoxy proton signal confirms successful deuteration.

Diagrams and Workflows

4.1. Quality Control Workflow for Sulfamonomethoxine-d3 Reference Standard

The following diagram illustrates a typical workflow for the quality control and certification of a **Sulfamonomethoxine-d3** reference standard.





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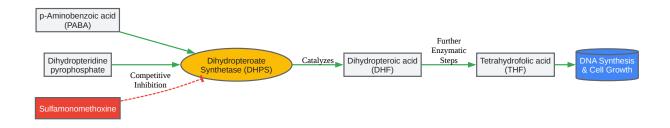
Caption: Quality Control Workflow for a Reference Standard.

4.2. Mechanism of Action: Sulfonamide Signaling Pathway

Sulfonamides, including Sulfamonomethoxine, act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the



synthesis of folic acid in bacteria, which is an essential nutrient for DNA synthesis and cell growth.



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Caption: Sulfonamide Mechanism of Action Pathway.

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